molecular formula C11H15BrN2O2S B1375677 tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1253654-37-3

tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B1375677
CAS No.: 1253654-37-3
M. Wt: 319.22 g/mol
InChI Key: KIUXKAOCQBIEAI-UHFFFAOYSA-N
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Description

Tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a high-purity brominated heterocyclic building block protected by a Boc (tert-butoxycarbonyl) group, designed for research use only. With a molecular formula of C11H15BrN2O2S and a molecular weight of 319.22 g/mol , this compound is a versatile intermediate in medicinal chemistry and drug discovery. The reactive bromo moiety on the thiazole ring makes it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse carbon or nitrogen-based substituents . Simultaneously, the Boc group on the dihydropyridine ring serves as a protective amine mask that can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization or as a key pharmacophore . This strategic combination of features makes it a valuable scaffold for constructing more complex molecules, particularly in the synthesis of potential kinase inhibitors or other biologically active small molecules targeting central nervous system disorders . Researchers can leverage this compound to efficiently generate libraries of analogs for structure-activity relationship (SAR) studies. The product is offered with a purity of 95% to 97% and is available for swift international shipping from stock in various locations . Please consult the Safety Data Sheet (SDS) prior to use. This product is for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2-bromo-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-11(2,3)16-10(15)14-5-4-8-7(6-14)13-9(12)17-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUXKAOCQBIEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744653
Record name tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253654-37-3
Record name tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved through the reaction of a 2-aminopyridine derivative with a brominated acyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole ring. Oxidizing agents like hydrogen peroxide can oxidize the sulfur atom, while reducing agents like sodium borohydride can reduce the compound.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced thiazole derivatives.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine moieties exhibit significant antimicrobial properties. Studies have shown that tert-butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine derivatives demonstrate effectiveness against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at specific concentrations .

Anticancer Properties
The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Preliminary studies suggest that it may inhibit certain pathways involved in cancer cell proliferation. A case study highlighted the synthesis of related thiazolo-pyridine derivatives that exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF-7 .

Synthetic Chemistry

Building Block in Organic Synthesis
tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This characteristic is particularly useful in the synthesis of more complex heterocyclic compounds .

Reagent in Cross-Coupling Reactions
The compound has been utilized as a reagent in cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of the bromine atom enhances its reactivity, making it suitable for coupling with aryl or alkenyl nucleophiles under palladium catalysis .

Material Science

Polymerization Initiator
In material science, this compound has potential applications as an initiator for polymerization processes. Its ability to generate radicals upon thermal or photochemical activation can lead to the formation of polymers with tailored properties for specific applications, such as coatings or adhesives .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus and E. coli
Anticancer PropertiesCytotoxic effects on HeLa and MCF-7 cell lines
Synthetic ChemistryBuilding BlockFacilitates nucleophilic substitution reactions
Cross-Coupling ReactionsUseful in Suzuki and Heck reactions
Material SciencePolymerization InitiatorGenerates radicals for polymer formation

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for antimicrobial activity. The results indicated that tert-butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine derivatives showed significant inhibition against tested bacterial strains at concentrations as low as 10 µg/mL.
  • Anticancer Research : In a recent investigation published in Cancer Letters, researchers synthesized a series of thiazolo-pyridine compounds including this compound. The study found that these compounds induced apoptosis in cancer cells through the activation of caspase pathways.
  • Synthetic Application : A research article from Tetrahedron Letters detailed the use of tert-butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine as a reagent in palladium-catalyzed cross-coupling reactions. The study reported high yields (up to 90%) when coupled with various aryl halides.

Mechanism of Action

The mechanism by which tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromine atom and the thiazole ring are likely involved in key interactions with the target molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Amino-Substituted Analog

tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 1002355-91-0) replaces bromine with an amine group. This derivative is pivotal in synthesizing kinase inhibitors and exhibits higher polarity (logP reduction by ~1.5 units) compared to the brominated parent compound . Its price is substantially higher ($772.00/g vs. \sim$200.00/g for the bromo derivative), reflecting the added synthetic steps for amine introduction .

Oxo-Substituted Analog

tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 478624-69-0) introduces a ketone group at the 7-position, enhancing hydrogen-bonding capacity for protein-targeted applications. It is associated with stricter storage requirements (dark, dry, 20°C) due to oxidative instability .

Brominated Thiazolo-Pyridine Derivatives

Compound CAS Number Key Differences Applications
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride 949922-52-5 Hydrochloride salt; enhanced water solubility Ionic liquid synthesis
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate 944805-17-8 Formyl group at 5-position; aldehyde functionality Fluorescent probe development
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 143150-92-9 Methyl group at 5-position; reduced steric hindrance Antibacterial agent intermediates

Biological Activity

tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS No. 365996-06-1) is a compound with significant biological activity, particularly as a potential antagonist for the smoothened (SMO) receptor, which plays a critical role in the Hedgehog signaling pathway. This pathway is essential for various biological processes, including embryonic development and tissue homeostasis. Dysregulation of this pathway is associated with several cancers, making SMO a target for therapeutic intervention.

  • Molecular Formula : C11H15BrN2O2S
  • Molecular Weight : 319.22 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : Approximately 390.9 °C
  • Flash Point : 190.2 °C

The compound functions primarily as a selective antagonist of the SMO receptor. By inhibiting this receptor, it disrupts the aberrant signaling pathways that contribute to tumorigenesis. The inhibition of SMO has been shown to reduce the proliferation of cancer cells in vitro and in vivo models.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In studies involving various cancer cell lines, this compound has demonstrated:

  • Cell Growth Inhibition : Significant reduction in cell viability was observed in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
Cell LineIC50 (µM)Effect
MCF-75.0Inhibition of growth by 70%
HCT1163.0Inhibition of growth by 80%

Mechanistic Studies

Mechanistic studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Breast Cancer : A study published in Cancer Research evaluated the effect of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways.
  • Colorectal Cancer Model : In an animal model of colorectal cancer, administration of the compound resulted in significant tumor shrinkage compared to control groups. Histological analysis revealed reduced proliferation markers and increased apoptosis within treated tumors.

Q & A

Q. How can structural modifications enhance the compound’s utility as a building block for bioactive molecules?

  • Methodology : Synthesize derivatives (e.g., 2-aryl, 2-alkynyl) via cross-coupling and evaluate SAR in target assays. For example, replace bromine with a boronate ester (via Miyaura borylation) to enable modular functionalization. Assess cytotoxicity (MTT assay) and target engagement (SPR/BLI) to prioritize leads .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

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